

Application Notes and Protocols for PF-477736 in Cell Cycle Checkpoint Research

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Compound of Interest

Compound Name: PF 477736
CAS No.: 1071848-28-6
Cat. No.: B7910002

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Audience: Researchers, scientists, and drug development professionals.

Introduction

PF-477736 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1), a critical serine/threonine kinase involved in the DNA damage response and cell cycle regulation. [1][2][3] Chk1 acts as a central effector of the S and G2/M phase checkpoints, halting cell cycle progression to allow for DNA repair. [3][4] Inhibition of Chk1 by PF-477736 abrogates these checkpoints, leading to premature mitotic entry and potentiation of DNA damage-induced apoptosis, particularly in p53-deficient cancer cells. [1][3][5] These characteristics make PF-477736 a valuable tool for studying cell cycle control and a potential chemosensitizing agent in cancer therapy. [5][6]

This document provides detailed application notes and protocols for the use of PF-477736 in cell culture-based assays to study its effects on cell cycle checkpoints.

Data Presentation

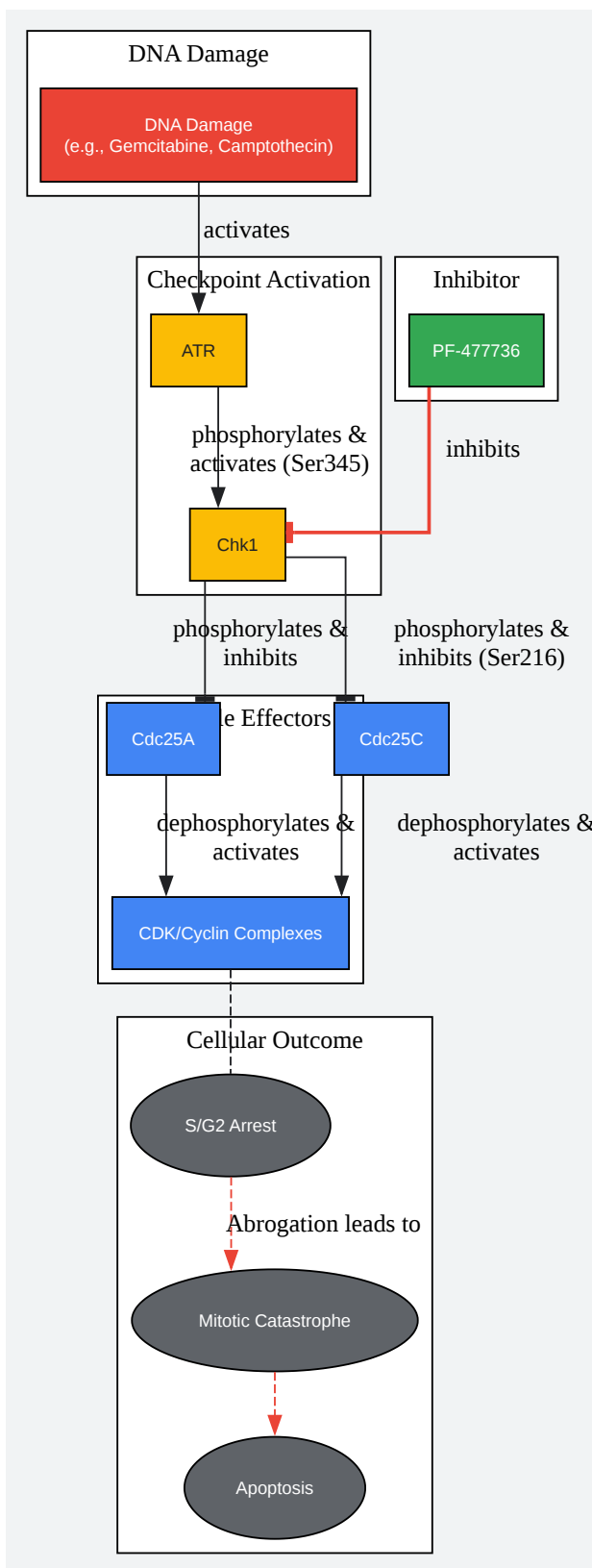
Table 1: In Vitro Kinase Inhibitory Activity of PF-477736

Kinase	K _i (nM)	IC ₅₀ (nM)	Selectivity vs. Chk1
Chk1	0.49[2]	0.49[7]	-
Chk2	47	47[7]	~100-fold[1]
CDK1	9900[7]	-	>20,000-fold[2]
VEGFR2	8[2]	-	<100-fold[2]
Aurora-A	23[2]	-	<100-fold[2]
FGFR3	23[2]	-	<100-fold[2]
Flt3	25[2]	-	<100-fold[2]
Fms (CSF1R)	10[1]	-	<100-fold[2]
Ret	39[2]	-	<100-fold[2]
Yes	14[2]	-	<100-fold[2]

Table 2: Cellular Activity of PF-477736 in Human Cancer Cell Lines

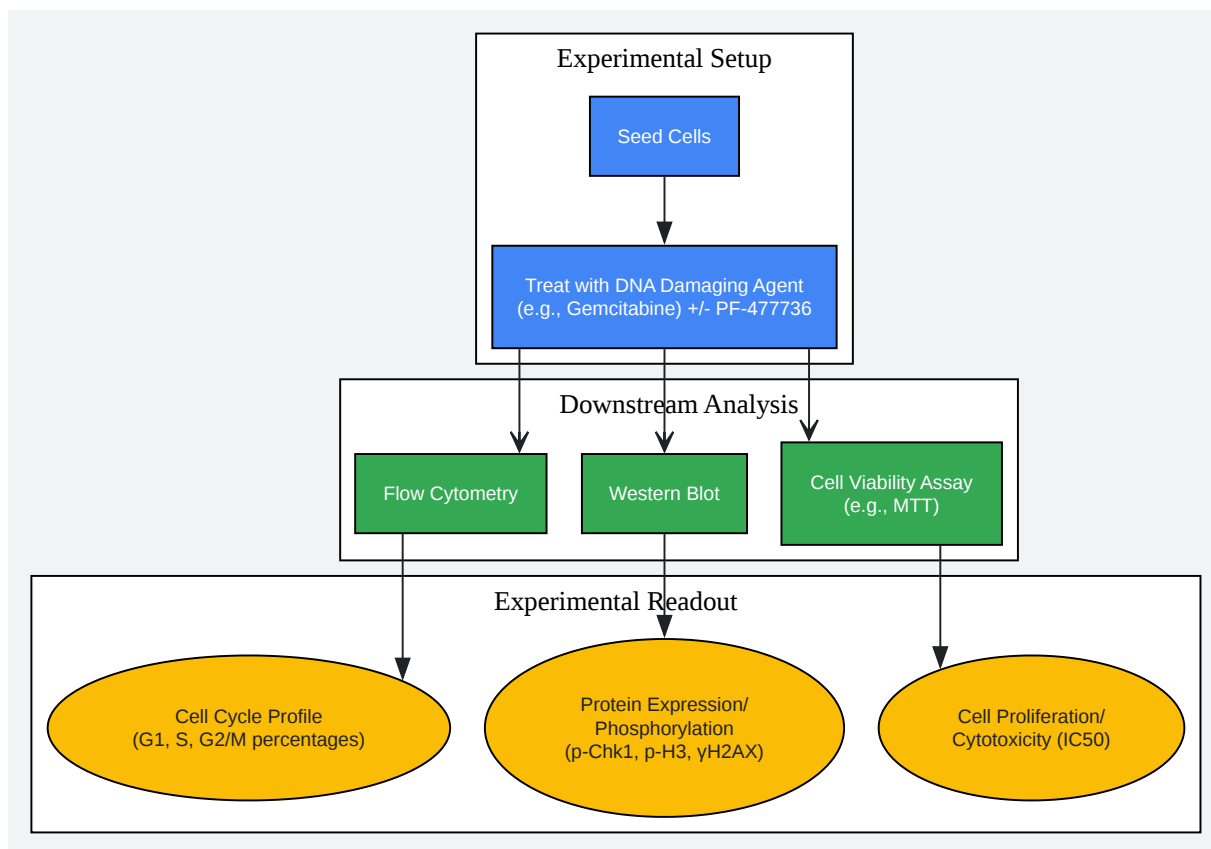
Cell Line	p53 Status	Assay	Treatment	EC ₅₀ / GI ₅₀ (nM)	Effect
CA46	Mutated	Checkpoint Abrogation	+ Camptothecin	45[7]	Abrogation of G2 arrest[7]
HeLa	Wild-type (HPV E6)	Checkpoint Abrogation	+ Camptothecin	38[7]	Abrogation of G2 arrest[7]
HT29	Mutated	Checkpoint Abrogation	+ Camptothecin	42[7]	Abrogation of G2 arrest[7]
HT29	Mutated	Cytotoxicity	+ Gemcitabine	540[1]	Enhanced cytotoxicity[1]
HT29	Mutated	Cell Cycle	+ Gemcitabine	-	Abrogation of S-phase arrest[2]
COLO205	Mutated	Apoptosis Potentiation	+ Docetaxel	-	Increased apoptosis[8]
Raji	Mutated	Proliferation	Single Agent	~170[9]	Inhibition of proliferation[9]
Jurkat	Mutated	Proliferation	Single Agent	~170[9]	Inhibition of proliferation[9]
U937	Mutated	Proliferation	Single Agent	~170[9]	Inhibition of proliferation[9]

Signaling Pathway and Experimental Workflow Diagrams



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Caption: Chk1 signaling pathway in response to DNA damage and its inhibition by PF-477736.



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Caption: General experimental workflow for studying PF-477736 effects on cell cycle checkpoints.

Experimental Protocols

Preparation of PF-477736 Stock Solution

- Reagent: PF-477736 powder
- Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

Protocol:

- Allow the PF-477736 vial to equilibrate to room temperature before opening.
- Prepare a 10 mM stock solution by dissolving the appropriate amount of PF-477736 powder in anhydrous DMSO. For example, for 1 mg of PF-477736 (MW: 419.48 g/mol), add 238.4 μ L of DMSO.
- Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) or brief sonication can be used if necessary.
- Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
- Store aliquots at -20°C or -80°C, protected from light.

Cell Culture and Treatment

Protocol:

- Culture cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
- Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or 10 cm dishes) and allow them to attach and reach exponential growth (typically 24 hours).
- For checkpoint abrogation studies, pre-treat cells with a DNA damaging agent (e.g., 100 nM Camptothecin or 1 μ M Gemcitabine) for a predetermined time to induce cell cycle arrest (e.g., 16-24 hours).
- Following the pre-treatment, add PF-477736 at the desired final concentrations (e.g., 10 nM - 1 μ M) to the culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest PF-477736 treatment.
- Incubate the cells for the desired time points (e.g., 4, 8, 16, 24, 48 hours) before harvesting for downstream analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing DNA content using Propidium Iodide (PI) staining.

Materials:

- Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
- 70% Ethanol, ice-cold
- PI/RNase Staining Buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)

Protocol:

- Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the supernatant containing floating cells.
- Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
- Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
- While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
- Incubate the cells for at least 2 hours at 4°C for fixation. (Samples can be stored at -20°C for several weeks).
- Centrifuge the fixed cells at 500 x g for 10 minutes.
- Discard the ethanol and wash the cell pellet once with 5 mL of PBS.
- Resuspend the cell pellet in 300-500 µL of PI/RNase Staining Buffer.
- Incubate for 30 minutes at room temperature in the dark.
- Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Checkpoint Protein Analysis

Materials:

- RIPA or similar lysis buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- Primary antibodies (e.g., anti-phospho-Chk1 (Ser296), anti- γ H2AX (Ser139), anti-phospho-Histone H3 (Ser10), anti-Chk1, anti-Actin or -Tubulin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Protocol:

- After treatment, place the culture dish on ice and wash the cells once with ice-cold PBS.
- Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 15-30 minutes with periodic vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant (protein extract) to a new tube. Determine the protein concentration using a BCA assay.
- Normalize protein concentrations for all samples. Add Laemmli sample buffer to the desired amount of protein (e.g., 20-40 μ g) and boil at 95-100°C for 5 minutes.
- Separate the protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

- Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
- Wash the membrane three times for 5-10 minutes each with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again as in step 11.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities relative to a loading control.

Disclaimer

These protocols provide a general framework. Researchers should consult product-specific datasheets and may need to optimize conditions such as cell seeding density, drug concentrations, and incubation times for their specific cell lines and experimental setup.

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